![molecular formula C15H18N2O2S B2419453 N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1421490-19-8](/img/structure/B2419453.png)
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
Synthesis Analysis
While specific synthesis details for “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” are not available, a related study on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia designed 26 new compounds by modifying 3-ethyl-benzo[d]isoxazole core with sulfonamides .Molecular Structure Analysis
The molecular formula of “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” is C15H18N2O2S and its molecular weight is 290.38.Scientific Research Applications
Nucleophilic Side Chains of Proteins
N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound sharing a structural motif with N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide, demonstrates its utility as a reagent for nucleophilic side chains of proteins. This compound reacts nucleophilically with imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, establishing its role as a spectrophotometric probe for these amino acids in proteins. This application is crucial for understanding protein structure and function, potentially aiding in the identification of therapeutic targets (Llamas et al., 1986).
Drug Metabolism Studies
In the realm of drug metabolism, N-substituted derivatives of isoxazolyl propanamides have been evaluated for their muscle relaxant and anticonvulsant activities. These studies highlight the structural-activity relationships necessary for optimizing therapeutic potential, emphasizing the importance of the isoxazolyl group in modulating biological activity. Such research aids in the development of safer and more effective pharmacotherapies (Tatee et al., 1986).
Mechanism of Action
While the specific mechanism of action for “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” is not available, a related study on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives showed that these compounds exhibited potent BRD4 binding activities . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Future Directions
The compound “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” has potential therapeutic properties, and related compounds have shown promise as BRD4 inhibitors against acute myeloid leukemia . These findings suggest that this compound may serve as a new lead compound for further drug development .
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-11-13(19-17-12)7-9-16-15(18)8-10-20-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDGFSNBRZCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide |
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